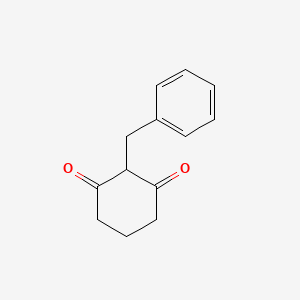

2-Benzylcyclohexane-1,3-dione

Description

Significance of Cyclohexane-1,3-dione Core Structures in Chemical Research

The cyclohexane-1,3-dione scaffold is a fundamental structural unit found in a multitude of natural products and biologically active compounds. uniroma1.it Its importance in synthetic organic chemistry stems from its role as a key building block for a wide array of complex molecules, including steroids, sesquiterpenoids, and various heterocyclic compounds. uniroma1.itwikipedia.org The reactivity of the dione (B5365651) functionality and the acidity of the methylene (B1212753) protons at the C2 position make it a versatile precursor for various chemical transformations.

Derivatives of cyclohexane-1,3-dione are instrumental in the synthesis of numerous bioactive molecules that exhibit a broad spectrum of pharmacological and agrochemical activities. For instance, these scaffolds are precursors to compounds with anticancer, antimicrobial, antiviral, and immunomodulatory properties. wikipedia.org Furthermore, many potent herbicides and pesticides contain the cyclohexane-1,3-dione moiety. wm.edu The structural framework of cyclohexane-1,3-dione provides a robust platform for the construction of fused and spirocyclic systems, which are prevalent in many natural products and medicinal agents.

The synthetic utility of the cyclohexane-1,3-dione core is further highlighted by its application in the construction of bicyclic diketones such as the Wieland-Miescher ketone and the Hajos-Parrish-Eder-Sauer-Wiechert ketone. mdpi.com These ketones are crucial intermediates in the total synthesis of numerous terpenes and steroids. mdpi.com The ability to introduce various substituents at the C2 position of the cyclohexane-1,3-dione ring allows for the synthesis of a diverse library of analogues with distinct biological profiles.

Research Context and Scope for 2-Benzylcyclohexane-1,3-dione as a Synthetic Precursor

Within the broader context of cyclohexane-1,3-dione chemistry, this compound has emerged as a particularly useful precursor in asymmetric synthesis and the construction of complex molecular frameworks. Its benzyl (B1604629) substituent provides steric and electronic properties that can influence the stereochemical outcome of reactions, making it a valuable substrate in organocatalysis.

A significant area of research involving this compound is its use in the Robinson annulation reaction to produce analogues of the Wieland-Miescher ketone. mdpi.com This classic ring-forming sequence, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, is a powerful tool for the synthesis of polycyclic systems. libretexts.org In particular, the asymmetric Robinson annulation of this compound with methyl vinyl ketone (MVK) has been extensively studied, employing chiral organocatalysts such as L-proline and D-proline to achieve high levels of enantioselectivity. mdpi.com

The resulting Wieland-Miescher ketone analogues are valuable intermediates in the synthesis of a variety of natural products and bioactive molecules. mdpi.com The ability to control the stereochemistry at the quaternary carbon center during the annulation process is of paramount importance, and the use of this compound has been instrumental in exploring the scope and limitations of these asymmetric transformations.

Detailed research findings from studies on the asymmetric Robinson annulation of this compound are presented in the table below, highlighting the influence of the catalyst on the yield and enantiomeric excess (ee) of the product.

| Catalyst | Reagent | Solvent | Temperature | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| L-Proline (30 mol%) | Methyl Vinyl Ketone (3 eq) | DMF | 25 °C | (R)-8a-benzyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione | 50 | 72 | mdpi.com |

| D-Proline | Methyl Vinyl Ketone (3 eq) | DMF | 25 °C | (S)-8a-benzyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione | 50 | 74 | mdpi.com |

These findings underscore the utility of this compound as a prochiral substrate in asymmetric catalysis, enabling the synthesis of optically active bicyclic systems that can serve as building blocks for more complex molecular targets. Beyond the Robinson annulation, this compound has also been employed in the synthesis of spirocyclic compounds and other heterocyclic structures, further demonstrating its versatility as a synthetic precursor. lookchem.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c14-12-7-4-8-13(15)11(12)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOXCTRDLYPXRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C(=O)C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346011 | |

| Record name | 2-benzylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22381-56-2 | |

| Record name | 2-benzylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Benzylcyclohexane 1,3 Dione and Its Analogues

Established Synthetic Pathways to 2-Benzylcyclohexane-1,3-dione

Alkylation-based Approaches to Substituted Cyclohexanediones

A primary and well-established method for the synthesis of 2-substituted cyclohexane-1,3-diones is the C-alkylation of the parent dione (B5365651). This approach typically involves the reaction of cyclohexane-1,3-dione with an appropriate electrophile, such as an alkyl halide, in the presence of a base.

In the context of synthesizing this compound, the direct alkylation of cyclohexane-1,3-dione with a benzyl (B1604629) halide, for instance, benzyl bromide (BnBr), is a common strategy. The reaction is generally carried out in the presence of a suitable base to deprotonate the active methylene (B1212753) group of the dione, thereby generating a nucleophilic enolate that subsequently attacks the electrophilic benzyl halide.

A significant challenge in the alkylation of 1,3-dicarbonyl compounds is the potential for O-alkylation, which leads to the formation of the undesired enol ether byproduct. The regioselectivity between C- and O-alkylation is influenced by several factors, including the nature of the solvent, the counter-ion of the base, and the reactivity of the electrophile. To favor C-alkylation, less polar solvents and specific base systems are often employed.

For instance, a method for the C-selective alkylation of 2-methylcyclohexane-1,3-dione (B75653) with activated sp3 electrophiles like benzyl bromide has been described. nih.gov While this method focuses on the 2-methyl analogue, the principles can be extended to the synthesis of this compound. The process involves the formation of a ketodimethyl hydrazone derivative of the dione, followed by alkylation and subsequent deprotection to yield the desired 2,2-dialkylcyclohexane-1,3-dione. nih.gov This multi-step approach can provide a high-yielding route to compounds that are not easily accessible through direct alkylation due to competing O-alkylation. nih.gov

| Starting Material | Electrophile | Base/Conditions | Product | Yield | Reference |

| Cyclohexane-1,3-dione | Benzyl bromide | Base (e.g., K2CO3, NaH) in a suitable solvent (e.g., DMF, THF) | This compound | Varies | General Alkylation |

| 2-Methylcyclohexane-1,3-dione | Benzyl bromide | 1. Hydrazone formation 2. Alkylation 3. Deprotection | 2-Benzyl-2-methylcyclohexane-1,3-dione | High | nih.gov |

Catalyst-mediated Syntheses of this compound

While direct alkylation is a common approach, catalyst-mediated methods offer alternative and potentially more efficient routes to this compound. These methods can involve transition metal catalysis or organocatalysis, aiming to improve reaction efficiency, selectivity, and sustainability.

Palladium-catalyzed cross-coupling reactions, for example, represent a powerful tool for the formation of carbon-carbon bonds. While specific examples for the direct synthesis of this compound via this method are not extensively documented in readily available literature, the general principles of palladium-catalyzed α-arylation or α-benzylation of β-dicarbonyl compounds could be applied. This would typically involve the reaction of an enolate of cyclohexane-1,3-dione with a benzyl halide or a related precursor in the presence of a palladium catalyst and a suitable ligand.

An improved palladium-catalyzed Heck reaction has been developed for the synthesis of α-benzyl-β-keto esters, which are structurally related to this compound. organic-chemistry.org This protocol utilizes a Pd(dbpf)Cl2 catalyst and has been shown to be effective for a range of aryl bromides, suggesting its potential applicability to the synthesis of benzyl-substituted dicarbonyl compounds. organic-chemistry.org

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound, particularly those with controlled stereochemistry, is crucial for their application in asymmetric synthesis.

Stereoselective and Asymmetric Synthesis Strategies

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of a wide range of organic molecules, including substituted cyclohexanediones. L-proline and its derivatives are among the most widely used organocatalysts, often employed in Michael additions, aldol (B89426) reactions, and Mannich reactions.

The L-proline-catalyzed Michael addition of 1,3-dicarbonyl compounds to α,β-unsaturated acceptors is a well-established method for the enantioselective construction of C-C bonds. arkat-usa.orgresearchgate.net In the context of synthesizing substituted this compound derivatives, one could envision a reaction between cyclohexane-1,3-dione and a benzylidene-containing Michael acceptor, catalyzed by L-proline.

Studies on the L-proline-catalyzed Michael addition of various active methylene compounds to α,β-unsaturated enones have been conducted in ionic liquids. arkat-usa.orgresearchgate.net While these studies have shown that good yields can be achieved with low catalyst loading, the stereoselectivity was found to be low in some cases. arkat-usa.orgresearchgate.net The reaction conditions, including the solvent and the presence of additives, can significantly influence the enantioselectivity of these transformations.

| Donor | Acceptor | Catalyst | Solvent | Product | Enantiomeric Excess (ee) | Reference |

| Cyclohexane-1,3-dione | Benzylideneacetone | L-Proline (5 mol%) | [bmim]PF6 | 2-(1-Phenyl-3-oxobutyl)cyclohexane-1,3-dione | Low | arkat-usa.orgresearchgate.net |

| 1,3-Diphenylpropane-1,3-dione | Cyclohex-2-en-1-one | L-Proline (5 mol%) | [bmim]PF6 | 2-(3-Oxocyclohexyl)-1,3-diphenylpropane-1,3-dione | Not reported | arkat-usa.org |

Transition metal catalysis provides another powerful avenue for the asymmetric synthesis of substituted this compound derivatives. Chiral transition metal complexes can effectively control the stereochemical outcome of various transformations, including hydrogenations, cross-coupling reactions, and cycloadditions.

The asymmetric synthesis of C2-symmetric 5,6-bis(benzyloxy)cyclohexa-1,3-diene has been achieved, and its corresponding tricarbonyliron complex was prepared in enantiomerically pure form. rsc.org While not a direct synthesis of a this compound, this work highlights the use of transition metals in generating chiral cyclohexane (B81311) derivatives. rsc.org

Palladium-catalyzed methodologies are particularly noteworthy. An improved Heck reaction for the synthesis of α-benzyl-β-keto esters demonstrates the potential of palladium catalysis in creating benzyl-substituted dicarbonyl compounds with high efficiency. organic-chemistry.org The development of asymmetric variants of such reactions, using chiral ligands, could provide a direct route to enantiomerically enriched this compound derivatives.

| Reaction Type | Catalyst System | Substrates | Product Type | Key Features | Reference |

| Heck Reaction | Pd(dbpf)Cl2, N-methyldicyclohexylamine, TBAC | Aryl bromides, Baylis-Hillman adducts | α-Benzyl-β-keto esters | High efficiency, broad substrate scope | organic-chemistry.org |

| Carbonylative Sonogashira Coupling | Pd(PPh3)Cl2/P(OPh)3 | Benzyl chlorides, terminal acetylenes | 1,4-Diaryl-3-butyn-2-ones | Moderate to good yields | rsc.org |

Optimization of Enantiomeric Excess in this compound Derivative Synthesis

The asymmetric synthesis of derivatives of this compound, particularly the Wieland-Miescher ketone and its analogues, has been a subject of extensive research. The control of enantiomeric excess (ee) is paramount in these syntheses, as the biological activity of the target molecules is often dependent on their stereochemistry. Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity.

In a notable study, the asymmetric one-pot synthesis of Wieland-Miescher ketone analogues was achieved using proline as a chiral catalyst. mdpi.com The reaction of 2-benzyl-cyclohexane-1,3-dione with methyl vinyl ketone (MVK) in the presence of L-proline or D-proline afforded the corresponding chiral bicyclic diketones with good yields and moderate to high enantiomeric excess. The choice of the proline enantiomer directly dictates the stereochemical outcome of the product. For instance, the use of L-proline typically yields the (R)-enantiomer of the Wieland-Miescher ketone analogue, while D-proline leads to the (S)-enantiomer. mdpi.com

The optimization of reaction conditions, including the catalyst loading, solvent, and temperature, is crucial for maximizing the enantiomeric excess. In the synthesis of the (R)-Wieland-Miescher ketone analogue from 2-benzyl-cyclohexane-1,3-dione, the use of 30 mol % of L-proline in DMF at 25 °C resulted in a 50% yield and a 72% ee. mdpi.com Similarly, employing D-proline under the same conditions furnished the (S)-enantiomer in 50% yield with a 74% ee. mdpi.com Further enhancement of the enantiomeric purity can often be achieved through crystallization of the final product. mdpi.com

Table 1: Proline-Catalyzed Asymmetric Synthesis of Wieland-Miescher Ketone Analogues

| Catalyst | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| L-Proline | (R) | 50 | 72 |

| D-Proline | (S) | 50 | 74 |

Reaction conditions: 2-benzyl-cyclohexane-1,3-dione, 3 eq. of MVK, 30 mol % of catalyst, DMF, 25 °C. mdpi.com

One-Pot Multicomponent Reactions for Advanced Derivatives

One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple synthetic steps into a single operation without the isolation of intermediates. ub.edu These strategies are highly valuable for the construction of complex molecular architectures from simple precursors.

Integrated Annulation and Cyclization Strategies

The Robinson annulation is a classic and powerful method for the formation of six-membered rings in the synthesis of steroids and terpenoids. wikipedia.org This reaction integrates a Michael addition with an intramolecular aldol condensation, representing a prime example of an integrated annulation and cyclization strategy. In the context of this compound derivatives, the Robinson annulation with α,β-unsaturated ketones like methyl vinyl ketone is a key step in the synthesis of Wieland-Miescher ketone and its analogues. mdpi.comwikipedia.org

The organocatalytic, asymmetric Robinson annulation allows for the direct formation of chiral bicyclic systems from prochiral starting materials in a single pot. The use of chiral catalysts, such as proline, induces stereoselectivity in the cyclization process, leading to enantioenriched products. This approach avoids the need for chiral auxiliaries or resolving agents, making it a more efficient and sustainable method. researchgate.net

Cascade Reactions (e.g., Knoevenagel/Hydrogenation/Robinson Annulation sequences)

Cascade reactions, also known as tandem or domino reactions, involve two or more bond-forming transformations that occur sequentially in a single reaction vessel under the same conditions. acs.orgnih.gov These processes are highly efficient and can rapidly generate molecular complexity. A notable example is the organocatalytic, one-pot, double cascade asymmetric synthesis of Wieland-Miescher ketone analogues. acs.orgnih.gov

This sophisticated sequence begins with a Knoevenagel condensation between a 1,3-dicarbonyl compound (like cyclohexane-1,3-dione or dimedone) and an aldehyde, catalyzed by an organocatalyst such as L-proline. The resulting α,β-unsaturated dione then undergoes an in-situ hydrogenation, typically using a Hantzsch ester as the hydrogen source. This reductive alkylation step furnishes a 2-alkyl-cyclohexane-1,3-dione intermediate. acs.orgnih.gov

Without isolation, this intermediate is then subjected to a Robinson annulation with methyl vinyl ketone. The entire sequence, comprising a Knoevenagel condensation, hydrogenation, Michael addition, and intramolecular aldol condensation, proceeds in a single pot to afford highly functionalized and enantioenriched Wieland-Miescher ketone analogues. This one-pot, double cascade approach has been shown to produce the desired products in good to high yields and with excellent enantioselectivities. acs.orgnih.gov

Table 2: One-Pot Double Cascade Synthesis of Wieland-Miescher Ketone Analogues

| Aldehyde | Diketone | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Acetaldehyde | Cyclohexane-1,3-dione | L-Proline | 50 | 71 |

Reaction conditions: Aldehyde (5 eq.), diketone (1 eq.), Hantzsch ester (1 eq.), L-proline (20 mol %), CH2Cl2, 25 °C, 3 h; then MVK (3 eq.), L-proline (30 mol %), DMF, 25 °C. mdpi.com

Novel Synthetic Strategies and Method Development

The quest for more efficient, sustainable, and versatile synthetic methods continues to drive innovation in organic chemistry. The synthesis of this compound and its analogues is no exception, with researchers exploring emerging catalytic systems and modern synthetic techniques to improve upon traditional methods.

Exploration of Emerging Catalytic Systems (e.g., Nanoparticles, Deep Eutectic Solvents)

Nanoparticles: Nanoparticles have garnered significant attention as catalysts due to their high surface-area-to-volume ratio and unique electronic properties, which can lead to enhanced catalytic activity and selectivity. In the context of cyclohexane-1,3-dione chemistry, various metal nanoparticles have been employed as efficient catalysts for the synthesis of heterocyclic derivatives. For instance, magnetically separable cobalt nanoparticles have been utilized for the synthesis of 1,4-dihydropyridine (B1200194) derivatives from cyclohexane-1,3-diones, aldehydes, and other components. researchgate.net The use of magnetic nanoparticles simplifies catalyst recovery and reuse, contributing to the sustainability of the process.

Deep Eutectic Solvents (DESs): Deep eutectic solvents are a class of ionic liquids analogues that are typically formed by mixing a hydrogen bond donor and a hydrogen bond acceptor. mdpi.com They are characterized by their low cost, low toxicity, biodegradability, and high thermal stability, making them attractive green solvents for organic synthesis. nih.gov DESs can also act as catalysts in certain reactions. Their application in the synthesis of derivatives from cyclohexane-1,3-diones has been explored. For example, a choline (B1196258) chloride-based DES has been shown to be an effective medium and catalyst for the synthesis of 1,4-dihydropyridines from cyclohexane-1,3-diones. researchgate.net The unique solvent properties of DESs can influence reaction rates and selectivities, offering a promising alternative to conventional organic solvents.

Modern Synthetic Techniques (e.g., Microwave-Assisted Synthesis, Flow Chemistry)

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions. ugm.ac.id The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. In the realm of cyclohexane-1,3-dione chemistry, microwave irradiation has been successfully applied to the synthesis of various heterocyclic scaffolds. For instance, the synthesis of quinoline (B57606) derivatives from 5,5-dimethylcyclohexane-1,3-dione, aromatic aldehydes, malononitrile, and ammonium (B1175870) acetate (B1210297) has been achieved in excellent yields (85–98%) within 12 minutes under microwave irradiation at 100 W. nih.gov This represents a significant improvement over conventional heating methods, which often require several hours to achieve comparable results. beilstein-journals.org

Table 3: Microwave-Assisted Synthesis of Quinolone Derivatives

| Aldehyde | Yield (%) | Reaction Time (min) |

|---|---|---|

| Benzaldehyde | 92 | 12 |

| 4-Chlorobenzaldehyde | 95 | 12 |

| 4-Methylbenzaldehyde | 98 | 12 |

| 4-Methoxybenzaldehyde | 96 | 12 |

Reaction conditions: 5,5-dimethylcyclohexane-1,3-dione, aldehyde, malononitrile, ammonium acetate, ethanol, microwave irradiation (100 W). nih.gov

Flow Chemistry: Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a reactor. This technology offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. researchgate.net While specific applications of flow chemistry for the synthesis of this compound are still emerging, the principles of flow chemistry are well-suited for many of the reactions involved in its synthesis and derivatization. For instance, multi-step sequences, such as the cascade reactions discussed earlier, can be streamlined and automated in a flow system, minimizing manual handling and improving reproducibility. The condensation of primary amines and 1,3-dicarbonyl compounds to synthesize enaminones and enaminoesters has been successfully demonstrated in a microreactor, showcasing the potential of flow chemistry in this area. flowchemistrysociety.com

Chemical Reactivity and Mechanistic Studies of 2 Benzylcyclohexane 1,3 Dione

Nucleophilic Character of 2-Benzylcyclohexane-1,3-dione

The presence of the 1,3-dicarbonyl moiety allows this compound to readily deprotonate and form an enolate anion. This enolate is the key intermediate that dictates the compound's nucleophilic reactivity, participating in a wide array of bond-forming reactions with suitable electrophiles.

As a soft nucleophile, the enolate of this compound reacts effectively with various electrophiles. These reactions typically result in the formation of a new carbon-carbon or carbon-heteroatom bond at the C-2 position. For instance, it can be alkylated with benzyl (B1604629) chloride in the presence of a base like potassium ethoxide. doubtnut.com Furthermore, its reactivity towards electrophilic sulfur has been systematically studied, highlighting its utility as a cyclic C-nucleophile. nih.govsemanticscholar.org In a specific study, 4-benzylcyclohexane-1,3-dione was shown to react with a model cysteine sulfenic acid, demonstrating its capacity to engage with biologically relevant electrophiles. nih.govsemanticscholar.org The compound is also a key starting material in multi-step syntheses, such as the preparation of 2-benzyl-2-(prop-2-yn-1-yl)cyclohexane-1,3-dione. semanticscholar.org

| Electrophile | Reagents/Conditions | Product Type |

|---|---|---|

| Benzyl Chloride | Potassium ethoxide, ethanol | C-Alkylation |

| Cysteine Sulfenic Acid (model) | Aqueous buffer | C-S Bond Formation |

| Propargyl Bromide | Base (e.g., NaOH) | C-Alkylation (Propargylation) |

| Mesityl(2,2,2-trifluoroethyl)iodonium triflate | Base | O-Trifluoroethylation |

Like other 1,3-dicarbonyl compounds, this compound exists in a tautomeric equilibrium between its diketo and enol forms. acs.org The position of this equilibrium is highly sensitive to various factors, including the solvent, temperature, and the nature of substituents on the cyclohexanedione ring. acs.orgresearchgate.net

The enol tautomers of 1,3-dicarbonyl compounds are often stabilized by the formation of an intramolecular hydrogen bond, which creates a pseudo-aromatic six-membered ring. acs.org However, in cyclic 1,3-diones like cyclohexane-1,3-dione, the formation of such an intramolecular hydrogen bond is not sterically feasible. researchgate.net Instead, the enol form is stabilized by a network of intermolecular hydrogen bonds, particularly in the solid state or in non-polar solvents. researchgate.net The solvent plays a critical role; aprotic solvents tend to favor the enol form, as intermolecular hydrogen bonding with the solvent does not compete with the stabilization of the enol. acs.org The equilibrium can be studied using various spectroscopic techniques, including NMR and infrared spectrometry, as well as theoretical calculations. acs.orgacs.orgnih.gov For 2-substituted 1,3-diones, the nature of the substituent also influences the stability of the tautomers. researchgate.net

| Factor | Effect on Equilibrium | Explanation |

|---|---|---|

| Solvent Polarity | Aprotic solvents increase enol concentration. | Intermolecular hydrogen bonding with aprotic solvents is less competitive, favoring the internally stabilized enol form. acs.org |

| Substituents | Electron-donating groups can stabilize the ene dione (B5365651) system. wm.edu | Substituents at the C-2 position can alter the electronic properties and relative stabilities of the tautomers. researchgate.net |

| Ring System | Cyclic systems disfavor intramolecular H-bonds. researchgate.net | Steric constraints in the ring prevent the ideal geometry for intramolecular hydrogen bonding, favoring intermolecular stabilization. researchgate.net |

Electrophilic Transformations of this compound Derivatives

While this compound itself primarily acts as a nucleophile, its derivatives can undergo electrophilic transformations. A notable example involves the molecular rearrangement of enol esters derived from 2-benzylcyclohexane-1,3-diones. researchgate.net When these enol esters are treated with polyphosphoric acid (PPA), they undergo an interannular migration of the acyl group. This reaction constitutes a novel acylation at an aromatic carbon, where the enol ester functions as the acylating agent in a process that can be viewed as an electrophilic aromatic substitution on the benzyl ring, facilitated by the acidic medium. researchgate.net

Catalyzed Reactions Involving this compound

Catalysis plays a pivotal role in expanding the synthetic utility of this compound, enabling efficient and selective transformations. Both acid catalysis and organocatalysis have been successfully employed to control its reactivity and achieve stereochemical control in key reactions.

Both Brønsted and Lewis acids are effective catalysts for various transformations involving this compound and related structures. Brønsted acids such as p-toluenesulfonic acid (PTSA) and perchloric acid (HClO₄) are commonly used to catalyze dehydration steps following aldol-type reactions. mdpi.comuniroma1.it For example, after a Robinson annulation, the resulting bicyclic ketol can be dehydrated to the corresponding enone using PTSA in refluxing benzene. uniroma1.it

Lewis acids are also employed to mediate reactions. Boron trifluoride (BF₃), for instance, is known to catalyze the reaction of diazoacetic esters with ketones. researchgate.net Chiral Lewis acid complexes, such as those involving Nickel(II), have been developed to catalyze enantioselective Michael additions of 1,3-dicarbonyl compounds to nitroalkenes. merckmillipore.com In some systems, the addition of a Lewis acid like BF₃·Et₂O can significantly improve the yields of radical cascade reactions. acs.org

Organocatalysis has emerged as a powerful tool for achieving high levels of stereochemical control in reactions involving this compound. Current time information in Bangalore, IN. A prominent example is the asymmetric Robinson annulation, where it reacts with α,β-unsaturated ketones like methyl vinyl ketone (MVK) to form chiral bicyclic diones, which are valuable precursors for steroid and terpenoid synthesis. mdpi.comtdx.cat

Amino acids, particularly L-proline and its derivatives, are highly effective organocatalysts for this transformation. uniroma1.itCurrent time information in Bangalore, IN. The catalyst activates the substrates through different modes; it can form an enamine with the ketone (MVK) and a hydrogen-bonded complex with the 1,3-dione, bringing the reactants together in a stereochemically defined orientation. This dual activation facilitates a highly enantioselective Michael addition followed by an intramolecular aldol (B89426) condensation. Ramachary and Kishor developed an asymmetric one-pot synthesis of Wieland-Miescher ketone analogues using this strategy. mdpi.comuniroma1.it By using L-proline or D-proline as the catalyst, they could selectively synthesize either the (R) or (S) enantiomer of the final product, respectively. mdpi.comuniroma1.it

| Catalyst | Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Product Enantiomer |

|---|---|---|---|---|

| L-Proline (30 mol%) | DMF, 25 °C | 50 | 72 | (R) |

| D-Proline (30 mol%) | DMF, 25 °C | 50 | 74 | (S) |

| Supported Catalyst (PS-C22) | Continuous Flow, Toluene, 40°C | 84 | 92 | (S) |

Transition Metal-Catalyzed Coupling and Functionalization

The unique structural features of this compound, particularly its acidic α-proton and the presence of both alkyl and aryl moieties, make it a versatile substrate in transition metal-catalyzed reactions. These reactions facilitate the construction of complex molecular architectures through carbon-carbon and carbon-heteroatom bond formation.

Ruthenium catalysts are pivotal in activating and functionalizing the aromatic ring of this compound. A key transformation involves the formation of η6-arene "sandwich" complexes. The complex [Ru(η6-2-benzylcyclohexane-1,3-dione)(η5-cyclopentadienyl)]PF6 has been synthesized and characterized. worktribe.com This complex is formed through an enolate SNAr (Nucleophilic Aromatic Substitution) reaction where the dione's enolate displaces a leaving group on a ruthenium-coordinated arene. dur.ac.uk

The synthesis typically involves reacting a ruthenium precursor, such as [CpRu(η6-chlorotoluene)]PF6, with this compound in the presence of a base like potassium carbonate in a solvent like DMF. worktribe.com The resulting complex activates the aromatic ring toward further transformations. However, a significant challenge in developing a truly catalytic cycle is the difficulty of arene exchange with the product complex, [(η6-2-benzylcyclohexane-1,3-dione)RuCp]+. dur.ac.uk This stability hinders the release of the functionalized product and regeneration of the active catalyst. dur.ac.uk

Despite this limitation, a one-pot protocol for the conversion of 2-chlorotoluene (B165313) to 2-tolylcyclohexane-1,3-dione, which is pseudo-catalytic in ruthenium, has been demonstrated as a proof-of-concept for the recyclability of the activating [RuCp]+ fragment. dur.ac.uk Research has also explored the photolytic liberation of the coupled arene from the ruthenium center, which regenerates a useful precursor ruthenium complex, [(CD3CN)3RuCp]+, that can theoretically be reused. dur.ac.uk

Table 1: Synthesis of Representative Ruthenium(II) Sandwich Complexes This table summarizes the synthesis of various η6-arene ruthenium complexes related to the functionalization of diones.

| Ruthenium Precursor | Arene/Dione | Product | Yield | Reference |

| [CpRu(η6-2-chlorotoluene)]PF6 | 1,3-bicyclo[3.2.1]octane-2,4-dione | [Ru(η6-3-(2-tolyl)-1,3-bicyclo[3.2.1]octane-2,4-dione)(η5-cyclopentadienyl)]PF6 | - | worktribe.com |

| Tris(acetonitrile)cyclopentadienylruthenium(II) PF6 | 2-Fluorotoluene | [Ru(η6-2-fluorotoluene)(η5-cyclopentadienyl)]PF6 | 87% | worktribe.com |

| Tris(acetonitrile)cyclopentadienylruthenium(II) PF6 | 2-Chlorotoluene | [Ru(η6-2-chlorotoluene)(η5-cyclopentadienyl)]PF6 | 94% | worktribe.com |

| Tris(acetonitrile)cyclopentadienylruthenium(II) PF6 | Fluorobenzene | [Ru(η6-fluorobenzene)(η5-cyclopentadienyl)]PF6 | 92% | dur.ac.uk |

| [CpRu(η6-2-chlorotoluene)]PF6 | 2,2',6,6'-tetramethyl-4-(2-tolyl)-oxane-3,5-dione | [Ru(η6-2,2',6,6'-tetramethyl-4-(2-tolyl)-oxane-3,5-dione)(η5-cyclopentadienyl)]PF6 | 61% | worktribe.comdur.ac.uk |

| [CpRu(η6-2-chlorotoluene)]PF6 | 3-oxaspiro[5.5]undecane-2,4-dione | [Ru(η6-3-(2-tolyl)-3-oxaspiro[5.5]undecane-2,4-dione)(η5-cyclopentadienyl)]PF6 | 70% | worktribe.comdur.ac.uk |

Palladium catalysis offers powerful methods for the functionalization of 1,3-diones like this compound. These reactions often lead to the formation of polycyclic and densely substituted skeletons. lookchem.com One notable transformation is the intramolecular α-arylative desymmetrization of 1,3-diketones, which can construct highly oxygenated bicyclo[m.n.1] skeletons. lookchem.com

An efficient synthesis of N-fused polycyclic indoles has been developed via a ligand-free, palladium-catalyzed annulation/acyl migration cascade reaction. lookchem.com Mechanistic studies suggest this reaction proceeds through an intramolecular α-arylation mechanism. lookchem.com Furthermore, palladium-catalyzed reactions can sometimes be complicated by competing rearrangements. In the context of oxidative kinetic resolutions, a competing 1,3-rearrangement has been noted, which can lead to partial racemization of the product. caltech.educaltech.edu

Table 2: Examples of Palladium-Catalyzed Reactions Involving 1,3-Diketones This table highlights key palladium-catalyzed transformations applicable to 1,3-dione substrates.

| Reaction Type | Catalyst System | Substrate Class | Product Type | Key Features | Reference |

| Annulation/Acyl Migration Cascade | Palladium catalyst (ligand-free) | 1,3-Diketones | N-fused polycyclic indoles | Scalable, provides access to diverse indole (B1671886) scaffolds. lookchem.com | lookchem.com |

| Intramolecular α-Arylative Desymmetrization | Pd catalyst / FOXAP ligand | 1,3-Diketones | Bicyclo[m.n.1] skeletons | Enantioselective, builds highly oxygenated structures. lookchem.com | lookchem.com |

| Oxidative Kinetic Resolution | Palladium complexes | Secondary Alcohols | Chiral Alcohols / Ketones | Can be compromised by a competing 1,3-rearrangement. caltech.educaltech.edu | caltech.educaltech.edu |

Reaction Mechanism Elucidation for this compound Transformations

Understanding the reaction mechanisms, including the kinetics and the nature of intermediates and transition states, is crucial for optimizing existing transformations and designing new catalytic systems for this compound.

Kinetic studies provide quantitative insights into reaction pathways. The rate of arene exchange in Ruthenium(II) sandwich complexes, for instance, shows a dependence on both the incoming and outgoing arenes, indicating a dissociative transition state for the exchange process. dur.ac.uk This highlights that the kinetics are sensitive to the specific system being analyzed. dur.ac.uk

In other studies involving cyclic diones, the reaction rates have been systematically measured. For example, the kinetics of the reaction between various cyclic C-nucleophiles and sulfenic acid have been profiled. rsc.org The second-order rate constant for the reaction of dimedone, a related 1,3-dione, was determined to be 11.8 M⁻¹ s⁻¹. rsc.org The reaction rate is highly dependent on pH and the substitution pattern on the dione ring. rsc.org For instance, N-benzylation of a related piperidine-2,4-dione was found to increase the reaction rate constant by a factor of 100 compared to dimedone. rsc.org Such studies, while not on this compound itself, provide a framework for understanding the factors that govern the reactivity of the 1,3-dione scaffold.

Table 3: Kinetic Data for the Reaction of Cyclic Diones with a Model Electrophile (Cysteine Sulfenic Acid) This table presents observed pseudo-first-order rate constants (kobs) for the reaction of various diones, illustrating the influence of structure on reactivity.

| Compound | k_obs (min⁻¹) | Relative Reactivity | Reference |

| Dimedone | ~0.8 | 1x | rsc.org |

| 4-(Ethylthio)cyclopentane-1,3-dione | 0.01 | 0.0125x | rsc.org |

| Piperidine-2,4-dione | ~0.8 | 1x | rsc.org |

| N-Benzyl-piperidine-2,4-dione | 86.4 ± 2.2 | ~108x | rsc.org |

| Isothiochroman-4-one 2,2-dioxide | 2.0 | 2.5x | rsc.org |

The identification of reaction intermediates and the characterization of transition states are fundamental to elucidating reaction mechanisms. In the ruthenium-mediated SNAr reaction, the complex [(η6-2-benzylcyclohexane-1,3-dione)RuCp]+ is the suspected key intermediate that rests after the C-C coupling step. dur.ac.uk Its stability is the primary reason for the lack of catalytic turnover under many conditions. dur.ac.uk The photolysis of this complex has been studied using 1H NMR spectroscopy, tracking the disappearance of the complex over time. worktribe.com

For palladium-catalyzed reactions, mechanistic proposals often invoke specific intermediates and transition states. In the palladium-catalyzed oxidation of secondary alcohols, a diastereomeric palladium alkoxide complex is formed, which proceeds through a β-hydride elimination transition state to generate the ketone product. caltech.edu In the context of annulation reactions like the Robinson annulation, which this compound can undergo, the transition states for the key cyclization step have been computationally studied. tdx.cat These studies help explain the stereochemical outcome of such reactions. tdx.cat In other proposed mechanisms for transformations of related scaffolds, intermediates such as carbenium ions and carbene species have been suggested. thieme-connect.com

Applications of 2 Benzylcyclohexane 1,3 Dione in Complex Molecule Synthesis

Utility as a Key Synthetic Intermediate for Natural Products and Heterocycles

Cyclohexane-1,3-dione and its derivatives are recognized as imperative precursors in synthetic organic chemistry. researchgate.net They provide a robust framework for the synthesis of a wide array of natural products and heterocyclic compounds, many of which possess notable biological activities. researchgate.net The 2-benzyl derivative, in particular, leverages this inherent reactivity to participate in key carbon-carbon bond-forming reactions, leading to intricate molecular structures.

2-Benzylcyclohexane-1,3-dione is a strategic starting point for the synthesis of complex natural product analogues. Its structure is embedded within bicyclic systems that form the core of many steroids, sesquiterpenoids, and diterpenes. wikipedia.org By serving as a building block for these larger molecules, it contributes to the generation of compounds with potential therapeutic applications, including anticancer, antimicrobial, and antiviral properties. wikipedia.org The ability to construct analogues of foundational structures like the Wieland-Miescher ketone from this precursor underscores its importance in medicinal and pharmaceutical chemistry. mdpi.comuniroma1.it

The reactivity of the dione (B5365651) system in this compound makes it a valuable precursor for a variety of heterocyclic compounds. researchgate.net These structures are integral to many areas of chemical and biological science.

Derivatives of cyclohexane-1,3-dione are well-established intermediates for producing a varied array of six-membered nitrogen-containing heterocycles. researchgate.net These synthetic pathways typically involve condensation reactions where the dicarbonyl moiety reacts with nitrogen-containing reagents to form new ring systems. This strategy is a cornerstone for creating libraries of heterocyclic compounds for further study.

Among the important heterocycles synthesized from cyclohexane-1,3-dione precursors are polyhydroquinolines and acridine (B1665455) derivatives, such as hexahydroacridinones. researchgate.net These syntheses often proceed through multi-component reactions that efficiently build the complex polycyclic framework in a single step. The resulting acridine structures are of significant interest due to their presence in various biologically active molecules.

Building Block for Diverse Heterocyclic Compounds

Contribution to Pharmaceutical and Agrochemical Intermediates

The utility of this compound extends to its role as a key intermediate in the development of compounds for the pharmaceutical and agrochemical industries. lookchem.comchemical-suppliers.eu Its derivatives have been explored for various applications, including as potential herbicides. google.com

A significant application of this compound is in the asymmetric synthesis of analogues of the Wieland-Miescher ketone (WMK) and the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) ketone. mdpi.comuniroma1.ittdx.cat These bicyclic diketones are fundamental building blocks for synthesizing steroids and other terpenes. wikipedia.orgmdpi.com The ability to create chiral analogues of these ketones from this compound is of high value in medicinal chemistry.

For instance, the organocatalytic, one-pot Robinson annulation of this compound with methyl vinyl ketone (MVK) has been developed to produce specific WMK analogues. mdpi.comuniroma1.it Using proline-based catalysts, researchers can achieve stereoselective control over the reaction, yielding enantiomerically enriched products. mdpi.comuniroma1.it

Development of Advanced Organic Chemicals for Specific Functions

The strategic use of this compound as a starting material is pivotal in the synthesis of advanced organic chemicals, particularly in the construction of complex bicyclic systems. mdpi.com These structures serve as essential building blocks for a variety of natural and bioactive molecules. mdpi.com Organocatalysis, a key pillar of asymmetric synthesis, frequently employs this diketone to create chiral compounds with high stereoselectivity, which is crucial for their biological and pharmaceutical functions. mdpi.com

A significant application is in the asymmetric, one-pot synthesis of Wieland-Miescher ketone (WMK) analogues. mdpi.com The Wieland-Miescher ketone and its derivatives are fundamental bicyclic diketone scaffolds found in numerous biologically active compounds, including steroids and terpenes, making them vital intermediates in medicinal and pharmaceutical chemistry. mdpi.comwikipedia.orguniroma1.it Research by Ramachary and Kishor in 2007 detailed an organocatalytic approach for synthesizing WMK analogues. mdpi.com In their work, this compound was reacted with methyl vinyl ketone (MVK) in the presence of an amino acid catalyst to produce the corresponding bicyclic product. mdpi.com

The choice of catalyst dictates the stereochemistry of the final product. For instance, using L-Proline as the catalyst leads to the (R)-enantiomer of the WMK analogue, while D-Proline yields the (S)-enantiomer. mdpi.com This stereochemical control is fundamental for developing molecules with specific biological activities. mdpi.com The reaction proceeds via a tandem Michael addition-aldol cyclization sequence. mdpi.com

Detailed findings from this research are summarized in the table below, illustrating the conditions and outcomes for the synthesis of the Wieland-Miescher ketone analogue (S)-8a-benzyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione . mdpi.comtdx.cat

Table 1: Organocatalytic Synthesis of a Wieland-Miescher Ketone Analogue from this compound mdpi.com

| Catalyst | Reagent | Solvent | Temperature | Yield | Enantiomeric Excess (ee) | Product |

| L-Proline (30 mol%) | Methyl Vinyl Ketone (3 eq) | DMF | 25 °C | 50% | 72% | (R)-enantiomer |

| D-Proline (30 mol%) | Methyl Vinyl Ketone (3 eq) | DMF | 25 °C | 50% | 74% | (S)-enantiomer |

This method highlights the utility of this compound in generating stereochemically rich and complex molecular architectures that are precursors to advanced organic chemicals with potential therapeutic applications. mdpi.comucl.ac.uk

Role in the Synthesis of Functional Materials and Specialty Chemicals

Beyond its role in constructing complex pharmaceutical precursors, this compound serves as a versatile starting material in the synthesis of specialty chemicals and is explored in the development of functional materials. lookchem.comevitachem.com Its derivatives are investigated for applications in material science, and the core molecule is utilized in sectors requiring specific chemical properties. evitachem.combldpharm.com

In the realm of specialty chemicals, this compound is noted for its use as a flavoring and fragrance agent due to its pleasant aroma. lookchem.com This application leads to its incorporation into a variety of consumer goods, including perfumes and soaps. lookchem.com

A more advanced application lies in the field of organometallic chemistry, where the diketone can act as a ligand to form functional metal complexes. Research has shown the synthesis of ruthenium(II) complexes where this compound is coordinated to the metal center through an η⁶-arene interaction. dur.ac.uk These organometallic compounds represent a class of functional materials where the metal center can activate the aromatic ring for further transformations or impart specific catalytic or photochemical properties to the molecule. dur.ac.uk The liberation of the functionalized organic molecule from the metal center can be achieved through photolysis, allowing the ruthenium fragment to be potentially recycled. dur.ac.uk

The applications in specialty chemicals are summarized in the table below.

Table 2: Applications of this compound in Specialty Chemicals

| Industry | Application | Function | Source |

| Fragrance & Flavor | Perfumes, Soaps, Cosmetics | Aromatic Agent | lookchem.com |

| Consumer Goods | Various | Component with appealing scent | lookchem.com |

| Organic Synthesis | Chemical Intermediate | Starting material | lookchem.com |

The synthesis of such diverse products, from consumer-facing fragrances to sophisticated organometallic complexes, underscores the versatility of this compound as a precursor in the chemical industry. lookchem.comdur.ac.uk

Computational and Theoretical Investigations on 2 Benzylcyclohexane 1,3 Dione

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory serves as a powerful tool to elucidate the intricate details of chemical reactions involving 2-benzylcyclohexane-1,3-dione. While specific DFT studies exclusively on this compound are not extensively documented in publicly available literature, the principles and methodologies are well-established from research on related cyclohexane-1,3-dione derivatives. These studies form a robust framework for understanding the reaction mechanisms of the title compound.

Energetic Profiles and Transition State Analysis

Theoretical calculations are crucial for mapping the energetic landscapes of chemical reactions. For reactions involving cyclohexane-1,3-diones, DFT methods are employed to calculate the energies of reactants, products, intermediates, and, most importantly, transition states. This allows for the determination of activation energies, which are key to understanding reaction rates and feasibility.

For a typical reaction, such as an alkylation or condensation involving the active methylene (B1212753) group of this compound, DFT calculations can model the entire reaction coordinate. The process involves identifying the lowest energy pathways and characterizing the geometry of the transition states. Analysis of the vibrational frequencies of these transition states confirms them as true first-order saddle points on the potential energy surface, with a single imaginary frequency corresponding to the motion along the reaction coordinate.

Table 1: Hypothetical Energetic Profile for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +10.8 |

| Products | -12.3 |

Note: This table is illustrative, based on typical values for reactions of similar dicarbonyl compounds, as specific data for this compound is not available.

Computational Design of Catalysts for this compound Reactions

Computational chemistry plays a pivotal role in the rational design of catalysts for specific organic transformations. In the context of reactions involving this compound, DFT can be used to screen potential catalysts and elucidate their mechanism of action. This in silico approach can significantly accelerate the discovery of efficient and selective catalysts.

The design process involves modeling the interaction of the substrate with the proposed catalyst. By calculating the energy of the catalyst-substrate complex and the subsequent transition states, researchers can predict the catalytic efficacy. For instance, in an asymmetric reaction, DFT can be used to understand the origin of enantioselectivity by comparing the energies of the transition states leading to the different stereoisomers. This allows for the modification of the catalyst structure to enhance the desired selectivity.

Molecular Modeling of Structural Conformations and Reactivity Descriptors

The three-dimensional structure and electronic properties of this compound are fundamental to its reactivity. Molecular modeling techniques provide detailed information about these aspects.

The conformational landscape of the cyclohexane-1,3-dione core is of particular interest. The parent molecule, cyclohexane-1,3-dione, has been studied computationally, revealing a conformational inversion energy of 1.87 kcal/mol as determined by DFT calculations at the M06-2x/6-311++G(2d,2p) level of theory. The process involves an interconversion between two chair conformations via boat and twisted-boat intermediates. The presence of a bulky benzyl (B1604629) group at the 2-position is expected to influence this conformational equilibrium, likely favoring a conformation where the benzyl group occupies an equatorial position to minimize steric hindrance.

Reactivity descriptors, derived from conceptual DFT, provide quantitative measures of the reactivity of different sites within the molecule. These include the Fukui function, which indicates the most electrophilic and nucleophilic sites, and the global reactivity descriptors such as chemical hardness, softness, and electrophilicity index. These descriptors are invaluable for predicting the regioselectivity of reactions. For this compound, the enolizable protons and the carbonyl carbons are expected to be key reactive sites.

In Silico Predictions of Derivative Properties and Molecular Interactions

Computational methods are extensively used to predict the physicochemical and biological properties of derivatives of this compound. Quantitative Structure-Activity Relationship (QSAR) models, for example, correlate the structural features of a series of compounds with their biological activity.

Studies on various derivatives of cyclohexane-1,3-dione have successfully employed QSAR to design new compounds with enhanced therapeutic potential, for instance, as anticancer agents. nih.gov These models often use a combination of physicochemical and quantum chemical descriptors to predict activity.

This table is based on descriptors found to be significant in a QSAR study of cyclohexane-1,3-dione derivatives against non-small-cell lung cancer. nih.gov

Furthermore, molecular docking simulations can predict the binding mode and affinity of this compound derivatives to biological targets such as enzymes or receptors. These in silico techniques are instrumental in drug discovery, allowing for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and experimental testing.

Biological Relevance and Medicinal Chemistry Potential of 2 Benzylcyclohexane 1,3 Dione Derivatives

Exploratory Studies of Biological Activities

The inherent chemical features of the 2-benzylcyclohexane-1,3-dione core, including its dicarbonyl moiety and the modifiable benzyl (B1604629) group, have prompted numerous exploratory studies to determine its biological potential. These investigations have unveiled that derivatives of this scaffold can interact with various biological systems, leading to significant antimicrobial and enzyme-inhibiting effects.

Derivatives of the cyclohexane-1,3-dione scaffold have demonstrated notable antimicrobial and antifungal properties. mdpi.com While research specifically targeting the 2-benzyl derivative is part of a broader exploration, studies on closely related analogues provide significant insights. For instance, various 2-acyl-cyclohexane-1,3-diones have been reported to possess antifungal and antimicrobial activities. mdpi.com

The antimicrobial potential often stems from the ability of these compounds to disrupt microbial cellular processes. Research into N,N-dibenzyl-cyclohexane-1,2-diamine derivatives, which share the cyclohexane (B81311) and benzyl moieties, has shown potent activity against both Gram-positive and Gram-negative bacteria. nih.gov Some of these compounds exhibited minimum inhibitory concentrations (MIC) significantly lower than the antibiotic tetracycline. nih.gov Furthermore, certain analogues have displayed promising antifungal activity against species such as Candida albicans, Candida glabrata, and Geotrichum candidium. nih.gov The benzyl group itself is known to contribute to antimicrobial activity; studies on synthetic benzyl bromides and O-benzyl azole derivatives have shown them to be effective against a range of bacteria and fungi. mdpi.comnih.gov These findings suggest that the this compound scaffold is a promising template for developing new antimicrobial agents.

| Derivative Class | Tested Against | Observed Activity | Reference |

|---|---|---|---|

| N,N-dibenzyl-cyclohexane-1,2-diamine derivatives | Gram-positive and Gram-negative bacteria | MIC values ranging from 0.0005–0.032 μg/mL, more active than tetracycline. | nih.gov |

| N,N-dibenzyl-cyclohexane-1,2-diamine derivatives | Candida albicans, Candida glabrata, Geotrichum candidium | Promising antifungal activity. | nih.gov |

| Di-O-benzyl aminotriol derivatives | Gram-positive bacteria (B. subtilis) and fungi | Strong activity, with MIC values as low as 0.78 μg/mL against B. subtilis. | mdpi.com |

| Benzyl bromide derivatives | Gram-positive bacteria (S. aureus, S. pyogenes) and fungi (C. albicans, A. niger) | High activity, with inhibition zones up to 17 mm for bacteria and 35 mm for fungi. | nih.gov |

| 5-R-benzyl-2-(arylidenehydrazono)thiazolidin-4-ones | Staphylococcus aureus, Cryptococcus neoformans | Select compounds showed activity against the tested bacterial and fungal strains. | semanticscholar.org |

A significant area of research for cyclohexane-1,3-dione derivatives has been their role as enzyme inhibitors. These compounds have shown potent inhibitory activity against various enzymes, highlighting their therapeutic potential.

A notable target is the enzyme p-Hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial in the biosynthesis of plastoquinone (B1678516) in plants. mdpi.comresearchgate.net Derivatives of 2-acyl-cyclohexane-1,3-dione are effective inhibitors of HPPD. mdpi.comresearchgate.net The 1,3-dione feature is a key requirement for this inhibitory activity. mdpi.comresearchgate.net The most active compounds in one study featured a C11 alkyl side chain at the 2-position, demonstrating slightly more potency than the commercial herbicide sulcotrione. mdpi.comresearchgate.net

In addition to HPPD, these scaffolds have been investigated as inhibitors of kinases, which are critical targets in cancer therapy. Cyclohexane-1,3-dione derivatives have been synthesized and evaluated as inhibitors of receptor tyrosine kinases such as c-Kit, VEGFR-2, and EGFR. nih.govnih.gov For example, certain 1-benzyl-5-bromoindolin-2-one derivatives, which incorporate a benzyl group, have shown good inhibitory activity against VEGFR-2, a key regulator of angiogenesis. mdpi.com

| Derivative Class | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| 2-Acyl-cyclohexane-1,3-diones | p-Hydroxyphenylpyruvate dioxygenase (HPPD) | A C11 alkyl side chain derivative showed potent inhibition (I₅₀app: 0.18 ± 0.02 μM). The 1,3-dione moiety is essential for activity. | mdpi.comresearchgate.net |

| Cyclohexane-1,3-dione derivatives | Receptor Tyrosine Kinases (c-Kit, Flt-3, VEGFR-2, EGFR, PDGFR) | Identified as potential anticancer agents through in vitro screening and kinase inhibition scoring. | nih.gov |

| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives | VEGFR-2 | Derivatives showed potent VEGFR-2 inhibition with IC₅₀ values as low as 0.503 µM. | mdpi.com |

| 2-Hydroxy-1H-indene-1,3(2H)-dione derivatives | FGFR1 | Novel derivatives demonstrated inhibitory activity with IC₅₀ values in the low micromolar range (e.g., 3.1 μM). | pensoft.net |

Scaffold for Drug Discovery and Development

The this compound scaffold is a valuable starting point for drug discovery due to its synthetic tractability and its ability to interact with multiple biological targets. Medicinal chemists utilize this core structure to design and synthesize novel compounds with improved potency, selectivity, and pharmacokinetic properties.

The synthesis of novel derivatives typically involves modifying the core this compound structure. The cyclohexane ring, the dione (B5365651) functional groups, and the benzyl moiety can all be altered to explore the chemical space and optimize biological activity. Synthetic strategies often involve the C-acylation of a 1,3-cyclohexanedione (B196179) precursor. researchgate.net For example, one extensive program generated 76 different 2-acylcyclohexane-1,3-diones to probe their activity as HPPD inhibitors. mdpi.com

In the context of cancer research, novel series of inhibitors are designed based on the dione scaffold. For instance, 2-hydroxy-1H-indene-1,3(2H)-dione derivatives bearing quinoline (B57606) and isoquinoline (B145761) moieties were synthesized as inhibitors of Fibroblast growth-factor receptor 1 (FGFR1). pensoft.net The design of peptide-like analogues containing pharmacophores of known COX-2 inhibitors has also been explored, demonstrating the versatility of using core scaffolds to create hybrid molecules with targeted activities. nih.gov The synthesis of these complex molecules often employs modern techniques like solid-phase synthesis to create libraries of compounds for screening. nih.gov

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug development. For this compound analogues, SAR studies elucidate how specific structural features influence biological activity.

In the case of HPPD inhibitors, extensive SAR and Quantitative Structure-Activity Relationship (QSAR) analyses have been performed. mdpi.com These studies revealed that for 2-acyl-cyclohexane-1,3-diones, an alkyl side chain of 11 carbons was optimal for inhibition. mdpi.comresearchgate.net The presence of additional features like a double bond or a hydroxyl group on the cyclohexane ring generally decreased activity. mdpi.com QSAR models have been developed to predict the activity of new derivatives based on electronic and steric features, guiding the design of more potent inhibitors. mdpi.com

Similarly, for cyclohexane-1,3-dione derivatives designed as anticancer agents, QSAR modeling has been used to correlate structural properties with inhibitory activity against cancer cell lines. nih.gov These models have shown that physicochemical and electronic features, such as hydrogen bond acceptors, polar surface area, and HOMO/LUMO energies, are closely related to the biological activity of the compounds. nih.gov Such detailed SAR and QSAR studies are indispensable for the rational design of new therapeutic agents based on the this compound scaffold.

Advanced Characterization Techniques in Research on 2 Benzylcyclohexane 1,3 Dione

Spectroscopic Analysis in Mechanistic and Structural Studies (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopy is a cornerstone in the characterization of 2-Benzylcyclohexane-1,3-dione, offering non-destructive insights into its molecular framework and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, ¹H NMR spectroscopy identifies the different types of protons and their connectivity, while ¹³C NMR provides information on the carbon skeleton. nih.gov The presence of both aliphatic protons in the cyclohexane (B81311) ring and aromatic protons in the benzyl (B1604629) group gives rise to distinct signals. The keto-enol tautomerism common in 1,3-diones can also be investigated using NMR by observing changes in the chemical shifts and the appearance of enolic proton signals under various solvent conditions.

Table 1: Representative ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm | Description |

|---|---|---|

| C=O | ~200-210 | Carbonyl carbons of the dione (B5365651) |

| Aromatic C | ~126-140 | Carbons of the phenyl ring |

| Aliphatic CH | ~50-60 | Methine carbon at position 2 |

| Aliphatic CH₂ | ~30-40 | Methylene (B1212753) carbons of the benzyl and cyclohexane moieties |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, the most prominent absorption bands are associated with the carbonyl (C=O) groups of the dione, typically appearing as a strong peak in the range of 1700-1740 cm⁻¹. Stretching vibrations for the aromatic C-H bonds of the benzyl group are expected above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹.

UV-Vis Spectroscopy : Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule. The presence of the phenyl ring and the dicarbonyl system allows for π → π* and n → π* transitions. The UV-Vis spectrum of this compound would be expected to show absorptions characteristic of these chromophores. nih.gov

Mass Spectrometry (MS) : Mass spectrometry is a destructive technique that provides the exact molecular weight and valuable structural information through fragmentation patterns. The molecular ion peak (M⁺) for this compound would appear at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₁₃H₁₄O₂ (202.25 g/mol ). nih.govchemspider.com Common fragmentation pathways often involve the loss of carbon monoxide (CO) or cleavage at the benzylic position.

Table 2: Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity |

|---|---|

| 202 | Molecular Ion [M]⁺ |

| 174 | [M - CO]⁺ |

| 146 | [M - 2CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Source: Data derived from NIST Mass Spectrometry Data Center. nih.gov

X-ray Crystallography for Structural Elucidation of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a crystal structure for the parent this compound is not widely reported, analysis of its derivatives provides critical insights into the molecular geometry and intermolecular interactions that govern this class of compounds.

For example, studies on related dione structures reveal detailed information on bond lengths, bond angles, and dihedral angles. scispace.comscichemj.org In the case of a cyclohexane-1,3-dione derivative, crystallography can confirm the conformation of the six-membered ring, which often adopts a twist-boat or chair-like conformation to minimize steric strain. nih.gov Furthermore, this technique elucidates the orientation of the benzyl substituent relative to the cyclohexane ring. Analysis of crystal packing reveals intermolecular forces, such as hydrogen bonds or van der Waals interactions, which dictate the macroscopic properties of the material. scispace.com

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential tools in synthetic chemistry for separating, identifying, and purifying compounds.

Reaction Monitoring : Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a chemical reaction. thieme.de In the synthesis of this compound, small aliquots of the reaction mixture can be spotted on a TLC plate over time. By comparing the spots of the starting materials, the reaction mixture, and the product, a chemist can qualitatively assess the consumption of reactants and the formation of the desired product.

Purification : Following synthesis, column chromatography is commonly employed to purify the crude product. The mixture is passed through a stationary phase (e.g., silica gel), and a solvent system (mobile phase) is chosen to effectively separate this compound from unreacted starting materials and byproducts based on differences in polarity.

Purity Assessment : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are high-resolution techniques used to determine the purity of the final compound. A sample of the purified this compound is injected into the instrument, and the resulting chromatogram shows peaks corresponding to each component. The area under the peak for the target compound relative to the total area of all peaks provides a quantitative measure of its purity, often expressed as a percentage. These methods are highly sensitive and can detect even trace amounts of impurities.

Q & A

Basic Question: What are the optimal synthetic routes for 2-Benzylcyclohexane-1,3-dione, and how can reaction yields be improved?

Methodological Answer:

The synthesis typically involves alkylation of cyclohexane-1,3-dione derivatives. For example, this compound (S33) can be prepared via base-mediated (e.g., KOt-Bu in DMSO) alkylation with propargyl bromide, yielding ~40% after column chromatography (10% EtOAc/pet. ether) . To improve yields:

- Catalyst Optimization : Replace KOt-Bu with milder bases (e.g., NaH) to reduce side reactions.

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to enhance reactivity.

- Temperature Control : Monitor exothermic reactions during alkylation to avoid decomposition.

- Purification : Employ gradient chromatography or recrystallization to isolate pure product efficiently .

Basic Question: How can researchers confirm the structural integrity of this compound?

Methodological Answer:

Combined spectroscopic and crystallographic techniques are critical:

- Spectral Data :

- X-ray Crystallography : Resolve stereochemistry and confirm benzyl substituent orientation .

- HRMS : Verify molecular ion peaks (e.g., [M+NH₄]⁺ for C₁₈H₂₂O₂) .

Advanced Question: What strategies enable the use of this compound in synthesizing heterocyclic compounds?

Methodological Answer:

The compound’s β-diketone structure allows cyclization with nucleophiles:

- Thiophene Synthesis : React with sulfur and malononitrile/ethyl cyanoacetate under Gewald conditions to form 6,7-dihydrobenzo[b]thiophenes .

- Pyrazole Formation : Condense with hydrazines in ethanol under reflux, followed by acid-catalyzed cyclization.

- Cross-Coupling : Utilize transition metals (e.g., Ni) for enantioselective carbometallative cyclizations to access chiral scaffolds .

Advanced Question: How do transition metal catalysts enhance functionalization of this compound?

Methodological Answer:

Nickel catalysis enables stereocontrol in alkynyl electrophile cyclizations. For example:

- anti-Carbometallative Cyclization : Use Ni(COD)₂ with chiral ligands (e.g., phosphoramidites) to achieve >90% enantiomeric excess (ee) in hydrindanone synthesis .

- Mechanistic Insight : Reversible alkenylnickel E/Z isomerization ensures regioselectivity. Monitor intermediates via ¹⁹F NMR or DFT calculations .

Advanced Question: What are the key challenges in scaling up this compound synthesis?

Methodological Answer:

- Purification Bottlenecks : Replace column chromatography with continuous crystallization or centrifugal partition chromatography for large batches .

- Byproduct Formation : Optimize stoichiometry (e.g., propargyl bromide equivalents) to minimize dialkylation.

- Safety : Address DMSO’s exothermic decomposition risk by substituting with safer solvents (e.g., acetonitrile) .

Advanced Question: How does this compound compare to other β-diketones in reactivity?

Methodological Answer:

Comparative studies reveal:

- Electrophilicity : The benzyl group enhances electron density at the diketone, accelerating nucleophilic attacks compared to 5,5-dimethylcyclohexane-1,3-dione .

- Steric Effects : Bulkier substituents (e.g., cyclopropyl in 5-cyclopropylcyclohexane-1,3-dione) reduce reaction rates in Gewald thiophene synthesis .

- Fluorine Analogs : Fluorinated derivatives (e.g., 2,4-difluorophenyl-substituted diones) exhibit higher metabolic stability but lower solubility .

Advanced Question: What methodologies assess the bioactivity of this compound derivatives?

Methodological Answer:

- Kinase Inhibition Assays : Screen derivatives against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization .

- Anticancer Activity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values to cisplatin .

- Toxicology : Evaluate ecological toxicity via fish LC₅₀ tests (e.g., Pimephales promelas) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.